molecular formula C13H20N2O B2408971 1-[1-(3-Methoxyphenyl)ethyl]piperazine CAS No. 517856-21-2

1-[1-(3-Methoxyphenyl)ethyl]piperazine

Cat. No.: B2408971
CAS No.: 517856-21-2
M. Wt: 220.316
InChI Key: WQVUGNKAOOHKAL-UHFFFAOYSA-N
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Description

1-[1-(3-Methoxyphenyl)ethyl]piperazine is a chemical compound that belongs to the piperazine class Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(15-8-6-14-7-9-15)12-4-3-5-13(10-12)16-2/h3-5,10-11,14H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVUGNKAOOHKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Methoxyphenyl)ethyl]piperazine typically involves the reaction of 3-methoxyphenylacetonitrile with piperazine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Methoxyphenyl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-[1-(3-Methoxyphenyl)ethyl]piperazine exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

  • GABAA Receptor Inhibition : The compound acts as an inhibitor of the human α1β2γ2 GABAA receptor, which is crucial in the modulation of neurotransmission and has implications for anxiety and depression treatments .
  • Anticancer Properties : Research has indicated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, modifications to its structure have shown enhanced cytotoxicity against pancreatic cancer cells .

Case Studies

  • Anticancer Activity :
    • A study evaluated the growth inhibition of modified piperazine compounds against pancreatic cancer cell lines. The results showed that certain structural modifications led to significant increases in cytotoxicity, with GI50 values indicating effective growth inhibition at low concentrations (e.g., GI50 values as low as 3.1 μM) against MCF-7 and U87 cell lines .
  • Pharmaceutical Applications :
    • The compound is utilized as an intermediate in the preparation of pharmaceuticals aimed at treating depression and post-traumatic stress disorder (PTSD). Its role as an arylpiperazine compound underscores its importance in drug development .

Comparative Table of Biological Activities

Activity TypeDescriptionReference
GABAA Receptor InhibitionModulates neurotransmission affecting anxiety/depression
Anticancer ActivityInhibits growth in pancreatic cancer cell lines
Pharmaceutical UseIntermediate for drugs treating depression/PTSD

Mechanism of Action

The mechanism of action of 1-[1-(3-Methoxyphenyl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.

    1-(3-Trifluoromethylphenyl)piperazine: Commonly used in combination with other compounds for its stimulant effects.

Uniqueness: 1-[1-(3-Methoxyphenyl)ethyl]piperazine stands out due to its methoxy group, which imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperazine derivatives.

Biological Activity

1-[1-(3-Methoxyphenyl)ethyl]piperazine is a compound of significant interest in medicinal chemistry and pharmacology due to its structural complexity and potential biological activities. This article explores its biological activity, synthesis, and applications in drug development, supported by case studies and research findings.

Structural Characteristics

The compound features a piperazine ring substituted with a 3-methoxyphenyl group, connected via an ethyl linker. This unique structure enhances its lipophilicity and allows for interactions with various biological targets, including neurotransmitter receptors.

Synthesis Methods

The synthesis of this compound typically employs several methodologies:

  • Buchwald–Hartwig Amination : A coupling reaction that allows for the formation of aryl-amine bonds.
  • Reductive Amination : This method facilitates the introduction of amine groups into carbonyl compounds, enhancing the yield and purity of the final product.
  • Solid-Phase Synthesis : A technique that enables the rapid assembly of compounds on a solid support, facilitating high-throughput screening.

These methods have been shown to produce high yields, making them suitable for large-scale synthesis in pharmaceutical applications.

Pharmacological Applications

This compound has been explored for various pharmacological properties:

  • Neuropharmacology : The compound is being studied for its ability to cross the blood-brain barrier and interact with central nervous system receptors, potentially leading to anxiolytic and antidepressant effects. It has been integrated into drug candidates targeting serotonin (5-HT) receptors, which are crucial in mood regulation .
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including pancreatic cancer. Modifications to the phenyl group have been shown to enhance activity, suggesting a structure-activity relationship that can be exploited in drug design .
  • Antibacterial and Antifungal Properties : Some studies have reported that related piperazine derivatives demonstrate significant antibacterial and antifungal activity, with minimum inhibitory concentration (MIC) values indicating strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Anticancer Research : A study focused on the modification of piperazine derivatives for anticancer activity demonstrated that introducing different substituents on the phenyl ring significantly improved cytotoxicity against pancreatic cancer cell lines. The most potent compounds showed enhanced growth inhibition compared to unmodified versions .
  • Neuropharmacological Studies : In a series of experiments evaluating the interaction of piperazine derivatives with serotonin receptors, it was found that certain modifications led to increased binding affinity, suggesting their potential as therapeutic agents for anxiety and depression .

Summary of Biological Activities

Biological ActivityDescriptionReferences
AntidepressantPotential modulation of serotonin receptors leading to mood improvement
AnticancerCytotoxic effects on pancreatic cancer cells; structure-activity relationship explored
AntibacterialSignificant activity against S. aureus and E. coli
AntifungalEffective against various fungal strains with low MIC values

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